2-Bromostearic acid

Description

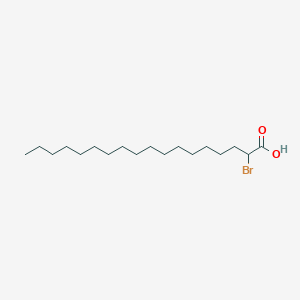

Structure

2D Structure

Properties

IUPAC Name |

2-bromooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBFFJIZAKABSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883331 | |

| Record name | Octadecanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142-94-9 | |

| Record name | 2-Bromooctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromostearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromostearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromostearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Bromostearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromostearic acid (2-bromooctadecanoic acid). This halogenated fatty acid serves as a valuable building block in organic synthesis and holds potential for various applications in research and drug development. This document details the well-established Hell-Vollhard-Zelinsky reaction for its synthesis and outlines the analytical techniques used for its characterization, including spectroscopic and physical methods. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the Hell-Vollhard-Zelinsky (HVZ) reaction.[1][2][3][4] This reaction facilitates the α-bromination of a carboxylic acid. The process involves the conversion of stearic acid into its acyl bromide intermediate, which then undergoes bromination at the alpha-carbon.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol: Hell-Vollhard-Zelinsky Reaction

Materials:

-

Stearic Acid (C₁₈H₃₆O₂)

-

Red Phosphorus (P)

-

Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄) (or another suitable inert solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, melt stearic acid by heating in an oil bath.

-

Carefully add a catalytic amount of red phosphorus to the molten stearic acid.

-

Slowly add bromine from the dropping funnel to the reaction mixture with constant stirring. The reaction is exothermic and will generate hydrogen bromide gas, which should be directed to a proper scrubbing system.

-

After the addition of bromine is complete, continue to heat the mixture under reflux until the reaction is complete, as indicated by the disappearance of the red-brown color of bromine.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the mixture to hydrolyze the acyl bromide intermediate and any remaining phosphorus tribromide.

-

Extract the crude this compound with an organic solvent such as carbon tetrachloride.

-

Wash the organic layer with water to remove any inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound via the Hell-Vollhard-Zelinsky reaction.

Characterization of this compound

The successful synthesis of this compound is confirmed through a combination of physical and spectroscopic characterization methods.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₅BrO₂ | [5] |

| Molecular Weight | 363.37 g/mol | [5] |

| Appearance | Pale-yellow to yellow-brown solid | |

| Melting Point | 58-60 °C | [6] |

| Boiling Point | 431.0 ± 18.0 °C (Predicted) | [6] |

| CAS Number | 142-94-9 | [5] |

Spectroscopic Characterization

Spectroscopic analysis provides detailed structural information, confirming the presence of key functional groups and the overall molecular structure.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is available from the NIST WebBook.[5]

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

Expected IR Data:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad and strong, indicative of H-bonding |

| C-H Stretch (Alkyl) | 2950 - 2850 | Strong and sharp |

| C=O Stretch (Carboxylic Acid) | ~1700 | Strong and sharp |

| C-O Stretch | 1320 - 1210 | Medium intensity |

| C-Br Stretch | 600 - 500 | Weak to medium intensity |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts (δ), signal integrations, and coupling patterns are analyzed to elucidate the structure.

Predicted ¹H NMR Data:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10 - 12 | Singlet | 1H |

| -CH(Br)- | 4.1 - 4.3 | Triplet | 1H |

| -CH₂- adjacent to -CH(Br)- | 2.0 - 2.2 | Multiplet | 2H |

| -(CH₂)₁₄- | 1.2 - 1.4 | Multiplet | 28H |

| -CH₃ | 0.8 - 0.9 | Triplet | 3H |

Predicted ¹³C NMR Data:

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| -COOH | 170 - 180 |

| -C(Br)- | 45 - 55 |

| -CH₂- adjacent to -C(Br)- | 30 - 35 |

| -(CH₂)₁₄- | 22 - 32 |

| -CH₃ | ~14 |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized, typically using electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrometry Data:

| Fragment | Expected m/z | Notes |

| [M]⁺ and [M+2]⁺ (Molecular Ion) | 362 and 364 | Presence of two peaks of nearly equal intensity due to ⁷⁹Br and ⁸¹Br isotopes. |

| [M - Br]⁺ | 283 | Loss of the bromine atom. |

| [M - COOH]⁺ | 317 and 319 | Loss of the carboxylic acid group. |

| Alpha-cleavage fragments | Various | Fragmentation of the alkyl chain. |

Characterization Logic Diagram

Caption: Logical workflow for the characterization and structural confirmation of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound via the Hell-Vollhard-Zelinsky reaction and a comprehensive plan for its characterization. The provided experimental protocols and expected data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. While experimental NMR and mass spectrometry data for this specific compound are not widely published, the predicted values based on established principles provide a strong foundation for its identification and characterization.

References

- 1. Subscribe to Biochimica et Biophysica Acta: Molecular and Cell Biology of Lipids - 1388-1981 | Elsevier Shop | Elsevier Shop [shop.elsevier.com]

- 2. scispace.com [scispace.com]

- 3. lcms.cz [lcms.cz]

- 4. Brominated fatty acid distribution in tissues and fluids of rats fed brominated vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | 142-94-9 [amp.chemicalbook.com]

An In-depth Technical Guide to 2-Bromostearic Acid (CAS: 142-94-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromostearic acid, with the CAS number 142-94-9, is a halogenated derivative of stearic acid, a long-chain saturated fatty acid. The introduction of a bromine atom at the alpha-position to the carboxyl group significantly alters its chemical reactivity and biological activity, making it a valuable intermediate in organic synthesis and a tool for biochemical research.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, safety, and key applications of this compound, with a particular focus on its relevance to the pharmaceutical industry.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Chemical Identification and Properties

| Property | Value |

| CAS Number | 142-94-9 |

| Molecular Formula | C₁₈H₃₅BrO₂ |

| Molecular Weight | 363.37 g/mol [2][3] |

| IUPAC Name | 2-Bromooctadecanoic acid |

| Synonyms | α-Bromostearic acid, 2-Bromo-octadecanoic acid |

| Appearance | Pale-yellow to yellow-brown solid |

| Purity | Typically ≥97%[3] |

Table 2: Physical and Chemical Data

| Property | Value |

| Melting Point | 58-60 °C[1][2] |

| Boiling Point | 431 °C at 760 mmHg (Predicted) |

| Density | 1.088 g/cm³[2] |

| Flash Point | 214.5 °C |

| Refractive Index | 1.479 |

| Storage Temperature | 2-8 °C |

Table 3: Safety and Hazard Information

| Hazard Category | GHS Pictogram and Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | GHS05 (Corrosion) H314: Causes severe skin burns and eye damage |

| Eye Damage/Irritation | H314: Causes severe skin burns and eye damage |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |

Synthesis of this compound

This compound is typically synthesized from stearic acid via a Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the α-bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.

Experimental Protocol: Hell-Volhard-Zelinsky Synthesis of this compound

Materials:

-

Stearic acid

-

Bromine (Br₂)

-

Red phosphorus or Phosphorus tribromide (PBr₃)

-

Thionyl chloride (SOCl₂) (optional, for acyl chloride formation)

-

Anhydrous solvent (e.g., carbon tetrachloride, CCl₄)

-

Ethanol (for recrystallization)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, melt the stearic acid by heating in an oil bath to approximately 90°C.

-

Add a catalytic amount of red phosphorus or phosphorus tribromide to the molten stearic acid.

-

Slowly add bromine dropwise from the dropping funnel to the reaction mixture while maintaining the temperature and stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the initial addition, continue to add bromine portion-wise over several hours.

-

Once the addition is complete, continue to heat the mixture under reflux until the evolution of hydrogen bromide gas ceases, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the mixture to hydrolyze the intermediate α-bromoacyl bromide to this compound.

-

Extract the product into an organic solvent such as carbon tetrachloride.

-

Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield a pale-yellow solid.

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the Hell-Volhard-Zelinsky synthesis of this compound.

Spectroscopic Data

Table 4: Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2920, ~2850 | C-H stretching (alkane chain) |

| ~1710 | C=O stretching (carboxylic acid) |

| ~1465 | C-H bending (alkane chain) |

| ~1280 | C-O stretching (carboxylic acid) |

| ~940 | O-H bending (carboxylic acid dimer) |

| ~650 | C-Br stretching |

Note: The IR spectrum for this compound can be found in the NIST/EPA Gas-Phase Infrared Database.[4]

Applications in Drug Development and Research

This compound serves two primary roles in the fields of drug development and biochemical research: as a versatile chemical intermediate and as a metabolic inhibitor.

Intermediate in Pharmaceutical Synthesis

The presence of a reactive bromine atom at the α-position and a carboxylic acid group makes this compound a useful building block in organic synthesis.[1] It can be used to introduce the stearic acid carbon chain into more complex molecules or as a precursor for the synthesis of other functionalized long-chain fatty acids. Its role as an intermediate is crucial for creating active pharmaceutical ingredients (APIs) with specific structural requirements.[5]

Inhibitor of Fatty Acid Oxidation

This compound is a known inhibitor of fatty acid oxidation.[3] This inhibitory action is of significant interest in studying metabolic pathways and for the development of drugs targeting metabolic disorders. Its mechanism of action involves the inhibition of key enzymes in the β-oxidation pathway.

Mechanism of Inhibition:

-

Inhibition of Carnitine Palmitoyltransferase (CPT): this compound can be converted to its coenzyme A (CoA) ester, 2-bromopalmitoyl-CoA. This derivative is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane that is crucial for the transport of long-chain fatty acids into the mitochondria for oxidation.[6][7]

-

Inhibition of 3-Ketothiolase: Research on the shorter-chain analog, 2-bromooctanoate, has shown that it can be metabolized within the mitochondria to 2-bromo-3-ketooctanoyl-CoA. This α-haloketone acts as an irreversible inhibitor of 3-ketothiolase, the final enzyme in the β-oxidation spiral.

Signaling Pathway: Inhibition of Fatty Acid Oxidation

Caption: Mechanism of fatty acid oxidation inhibition by this compound.

Conclusion

This compound (CAS 142-94-9) is a significant chemical entity with established applications in both synthetic chemistry and metabolic research. Its well-defined physicochemical properties and synthesis protocol make it an accessible tool for researchers. For drug development professionals, its utility as a synthetic intermediate and its specific inhibitory effects on fatty acid oxidation present opportunities for the creation of novel therapeutics and for the study of metabolic diseases. Further research into its specific applications in pharmaceutical synthesis and a more detailed characterization of its spectral properties would be beneficial to the scientific community.

References

- 1. Cas 142-94-9,this compound | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its co-enzyme A and carnitine esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of DL-2-bromopalmitoyl-CoA and bromoacetyl-CoA in rat liver and heart mitochondria. Inhibition of carnitine palmitoyltransferase and displacement of [14C]malonyl-CoA from mitochondrial binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Bromooctadecanoic acid

An In-depth Technical Guide to 2-Bromooctadecanoic Acid

This guide provides a comprehensive overview of the physical and chemical properties of 2-bromooctadecanoic acid, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for 2-bromooctadecanoic acid, this document also includes information on homologous 2-bromo fatty acids for comparative and illustrative purposes.

Physicochemical Properties

2-Bromooctadecanoic acid, also known as α-bromostearic acid, is a long-chain fatty acid derivative. The presence of a bromine atom at the alpha-carbon position imparts unique reactivity, making it a valuable intermediate in organic synthesis.[1] It typically appears as a white to off-white solid or waxy substance.[1]

General and Physical Properties

The key physical and chemical properties of 2-bromooctadecanoic acid are summarized in the table below. For context, properties of related 2-bromo fatty acids are also included.

| Property | 2-Bromooctadecanoic Acid | 2-Bromohexadecanoic Acid | 2-Bromodecanoic Acid |

| CAS Number | 142-94-9 | 18263-25-7 | 2623-95-2 |

| Molecular Formula | C₁₈H₃₅BrO₂[2] | C₁₆H₃₁BrO₂ | C₁₀H₁₉BrO₂[3] |

| Molecular Weight | 363.37 g/mol [4] | 335.32 g/mol | 251.16 g/mol [3] |

| Melting Point | 58-60 °C | 52-54 °C | 2 °C |

| Boiling Point | 431.02 °C at 760 mmHg (Predicted) | Not available | 116-118 °C at 0.05 mmHg |

| Density | 1.09 g/cm³ (Predicted) | Not available | 1.21 g/mL at 20 °C |

| Appearance | White to off-white solid/waxy substance[1] | Solid | Liquid |

Solubility

| Solvent | Solubility of 2-Bromohexadecanoic Acid |

| Methanol | Soluble (1 g/10 mL), clear, colorless |

| Chloroform | Soluble |

| Ethanol | Soluble |

| Water | Insoluble |

| DMSO | ≥ 125 mg/mL[5] |

For experimental use, dissolving the compound in DMSO followed by dilution in aqueous buffers may be possible, though precipitation can occur.[6] The use of sonication in a heated water bath (e.g., 37°C, 20-40 kHz) can aid in dissolution.[6]

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of 2-bromooctadecanoic acid. While a full dataset for this specific molecule is not publicly available, a vapor phase Infrared (IR) spectrum has been recorded.[7] Data from homologous compounds can provide insight into the expected spectral characteristics.

| Spectral Data | Information |

| ¹H NMR | For the related 2-bromohexadecanoic acid in CDCl₃, characteristic peaks would include a triplet for the terminal methyl group, multiplets for the long methylene chain, and a distinct downfield signal for the proton on the alpha-carbon bearing the bromine atom.[8] |

| ¹³C NMR | Expected signals would include those for the carbonyl carbon, the alpha-carbon attached to bromine, the long alkyl chain carbons, and the terminal methyl carbon. |

| Infrared (IR) | A vapor phase IR spectrum is available for DL-2-bromooctadecanoic acid.[7] Key absorbances for α-bromo carboxylic acids include a strong C=O stretch from the carbonyl group and a broad O-H stretch from the carboxylic acid group.[9][10] |

| Mass Spec. | The mass spectrum of a brominated compound is characterized by a distinctive isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[11] |

Experimental Protocols

Synthesis via Hell-Volhard-Zelinsky Reaction

2-Bromooctadecanoic acid can be synthesized from octadecanoic acid (stearic acid) via the Hell-Volhard-Zelinsky reaction, which facilitates the α-bromination of carboxylic acids.[12][13]

Reaction Mechanism:

-

Acyl Halide Formation: The carboxylic acid is converted to an acyl bromide using a phosphorus trihalide, such as PBr₃.[14]

-

Enolization: The acyl bromide tautomerizes to its enol form.[14]

-

α-Bromination: The enol reacts with bromine (Br₂) at the α-carbon.[14]

-

Hydrolysis: The resulting α-bromo acyl bromide is hydrolyzed during aqueous workup to yield the final α-bromo carboxylic acid.[14]

General Experimental Protocol: This protocol is adapted from the synthesis of other α-brominated fatty acids and should be optimized for 2-bromooctadecanoic acid.[15]

-

To a flask equipped with a reflux condenser and a trap for acidic gases, add octadecanoic acid and a catalytic amount of red phosphorus or PBr₃.

-

Slowly add one molar equivalent of liquid bromine (Br₂) to the reaction mixture.

-

Heat the mixture under reflux for several hours until the reaction is complete (cessation of HBr evolution).

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide and any remaining reagents.

-

The crude product, which is a solid, can be isolated by filtration.

-

Purification can be achieved by recrystallization from a suitable solvent, such as petroleum ether or an ethanol/water mixture.

Biological Activity and Applications

The introduction of a bromine atom at the α-position of octadecanoic acid influences its biological properties. While specific research on 2-bromooctadecanoic acid is limited, it is known as an inhibitor of fatty acid oxidation.[4] The biological activities of the closely related 2-bromohexadecanoic acid (2-bromopalmitate) have been more extensively studied and may suggest potential activities for 2-bromooctadecanoic acid.

Known and Potential Activities:

-

Inhibition of Fatty Acid Oxidation: 2-Bromooctadecanoic acid itself is described as an inhibitor of fatty acid oxidation.[4] The shorter-chain analog, 2-bromooctanoate, has been shown to irreversibly inactivate the enzyme 3-ketothiolase, a key enzyme in the β-oxidation pathway.[16]

-

Palmitoylation Inhibition: 2-Bromohexadecanoic acid is a known inhibitor of protein palmitoylation, targeting DHHC (Asp-His-His-Cys) protein palmitoyltransferases.[5] This inhibition can affect the function and localization of numerous proteins.

-

Modulation of Cell Death Pathways: By inhibiting palmitoylation, 2-bromohexadecanoic acid has been shown to inhibit the BAK/BAX-Caspase 3-GSDME pathway, which is involved in a form of programmed cell death called pyroptosis.[5]

-

PPARδ Agonism: 2-Bromohexadecanoic acid is an agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a role in lipid metabolism.

-

Antimicrobial Activity: There is potential for 2-bromooctadecanoic acid to exhibit antimicrobial properties, though this requires further investigation.[1]

-

Chemical Synthesis and Surfactant Properties: Due to its amphiphilic nature, it can act as a surfactant or emulsifying agent.[1] Its primary application remains as a reactive intermediate in the synthesis of other complex organic molecules.[1]

References

- 1. CAS 142-94-9: 2-Bromooctadecanoic acid | CymitQuimica [cymitquimica.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 2-Bromodecanoic acid | C10H19BrO2 | CID 98310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 2-BROMOOCTANOIC ACID(2623-82-7) IR Spectrum [chemicalbook.com]

- 11. google.com [google.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 2-BROMOOCTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 16. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Bromostearic Acid in Lipid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromostearic acid is a synthetic, bromine-substituted fatty acid that serves as a valuable tool in the field of lipid research. While much of the foundational research has been conducted using its more common analog, 2-bromopalmitate, the principles of action are applicable to this compound and other 2-bromo fatty acids. These molecules function primarily as inhibitors of mitochondrial fatty acid oxidation (FAO), allowing researchers to probe the intricate mechanisms of lipid metabolism and its role in various physiological and pathological states. In cellular environments, 2-brominated fatty acids are converted to their coenzyme A (CoA) thioesters (e.g., 2-bromostearoyl-CoA), which are the more potent enzymatic inhibitors.[1][2] This guide provides an in-depth overview of the core mechanisms, applications, and experimental considerations for using this compound and its analogs in a research setting.

Core Mechanism of Action: Inhibition of Fatty Acid Oxidation

The primary and most well-characterized role of this compound is the inhibition of mitochondrial long-chain fatty acid oxidation. This is chiefly achieved through the targeting of Carnitine Palmitoyltransferase (CPT), the rate-limiting enzyme system for the entry of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs.

Inhibition of the Carnitine Shuttle

The carnitine shuttle is essential for transporting long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix. This process involves two key enzymes:

-

CPT1 (Carnitine Palmitoyltransferase I): Located on the outer mitochondrial membrane, CPT1 converts long-chain fatty acyl-CoAs to acylcarnitines.

-

CPT2 (Carnitine Palmitoyltransferase II): Situated on the inner mitochondrial membrane, CPT2 reverses this reaction, converting acylcarnitines back to fatty acyl-CoAs within the matrix.

2-Bromopalmitoyl-CoA, the activated form of 2-bromopalmitate, is a potent inhibitor of CPT1.[3] By blocking CPT1, 2-bromostearoyl-CoA prevents the initial step of long-chain fatty acid transport into the mitochondria, thereby effectively shutting down their subsequent oxidation. Evidence suggests that the inhibitory potency of DL-2-bromopalmitoyl-CoA is significantly greater for CPT1 in the liver compared to the heart.[4]

Interestingly, the binding site for 2-bromopalmitoyl-CoA on CPT1 appears to be distinct from the allosteric inhibitory site for malonyl-CoA, a key physiological regulator of fatty acid oxidation.[4]

Figure 1: Inhibition of the Carnitine Shuttle by 2-Bromostearoyl-CoA.

Other Potential Targets and Promiscuous Effects

While CPT1 is a primary target, research indicates that 2-bromo fatty acids are not entirely specific. Their electrophilic nature allows them to react with other enzymes, particularly those with cysteine residues in or near their active sites.[1][2]

-

3-Ketothiolase: 2-Bromooctanoate has been shown to cause complete and irreversible inactivation of 3-ketothiolase, an enzyme involved in the final step of the β-oxidation spiral. This occurs after the cell metabolizes it to 2-bromo-3-ketooctanoyl-CoA.[5]

-

Other Acyltransferases: 2-Bromopalmitate and its CoA ester have been found to be non-competitive inhibitors of mono- and diacylglycerol acyltransferases, which are involved in triacylglycerol synthesis.[6]

-

Non-Lipid Metabolism Enzymes: The promiscuity of these compounds extends to enzymes not directly involved in lipid metabolism, such as NADPH cytochrome-c reductase and glucose-6-phosphatase.[6]

-

Protein Palmitoylation: More recently, 2-bromopalmitate has been widely used as a general inhibitor of protein S-palmitoylation, a reversible post-translational modification. It has been shown to covalently label DHHC palmitoyl acyl transferases (PATs).[1]

This lack of absolute specificity is a critical consideration for researchers, and appropriate controls should be employed to ensure that observed effects are attributable to the intended target.

Quantitative Data on Enzyme Inhibition

The inhibitory concentration of 2-bromo fatty acids can vary significantly depending on the enzyme preparation and assay conditions. The membrane environment, in particular, appears to modulate the sensitivity of CPT to inhibition.[7]

| Inhibitor | Target Enzyme/Process | Preparation | IC50 / I50 | Reference |

| DL-2-Bromopalmitoyl-CoA | CPT-A (outer enzyme) | Intact hepatic mitochondria | 0.63 ± 0.08 µM | [7] |

| DL-2-Bromopalmitoyl-CoA | CPT-B (inner enzyme) | Inverted submitochondrial vesicles | 2.44 ± 0.86 µM | [7] |

| DL-2-Bromopalmitoyl-CoA | Purified CPT | Aqueous buffer | 353 µM | [7] |

| DL-2-Bromopalmitoyl-CoA | Purified CPT | 20% dimethyl sulphoxide | 67 µM | [7] |

| DL-2-Bromopalmitoyl-CoA | Purified CPT | Phosphatidylcholine liposomes | 45 µM | [7] |

| DL-2-Bromopalmitoyl-CoA | Purified CPT | Cardiolipin liposomes | 26 µM | [7] |

| DL-2-Bromooctanoate | 3-Ketothiolase I | Rat liver mitochondria | ~10 µM (causes complete inactivation) | [5] |

Experimental Protocols: Principles and Methodologies

CPT1 Activity Assay (Radiochemical Method)

This assay directly measures the enzymatic activity of CPT1 by quantifying the formation of radiolabeled acylcarnitine from fatty acyl-CoA and radiolabeled L-carnitine.

Principle: The forward reaction of CPT1 is measured by incubating a source of the enzyme (e.g., isolated mitochondria, cell lysates) with a fatty acyl-CoA substrate (e.g., palmitoyl-CoA) and radiolabeled L-[³H]carnitine. The reaction is stopped, and the product, [³H]acylcarnitine, is separated from the unreacted [³H]carnitine by solvent extraction (e.g., with butanol). The radioactivity in the organic phase, which contains the acylcarnitine, is then quantified by liquid scintillation counting.

Generalized Protocol:

-

Enzyme Preparation: Isolate mitochondria from tissue or prepare cell lysates. Determine the protein concentration.

-

Reaction Mixture: Prepare a reaction buffer typically containing HEPES or Tris-HCl, EDTA, and BSA.

-

Inhibitor Pre-incubation: Add various concentrations of 2-bromostearoyl-CoA (or vehicle control) to aliquots of the enzyme preparation. Pre-incubate for 5-10 minutes at 37°C.[1]

-

Reaction Initiation: Start the reaction by adding a mixture of palmitoyl-CoA and L-[³H]carnitine.

-

Incubation: Incubate for a defined period (e.g., 5-15 minutes) at 37°C, ensuring the reaction is in the linear range.[1]

-

Reaction Termination: Stop the reaction by adding ice-cold 1 M HCl.[1]

-

Phase Separation: Add a water-saturated organic solvent like butanol, vortex vigorously, and centrifuge to separate the aqueous and organic phases.[1]

-

Quantification: Transfer an aliquot of the upper butanol phase to a scintillation vial, add scintillation cocktail, and measure radioactivity.

-

Calculation: Calculate CPT1 activity (e.g., in nmol/min/mg protein) and determine the IC50 value for the inhibitor.

Cellular Fatty Acid Oxidation Measurement (Seahorse XF Analyzer)

This method assesses the impact of inhibitors on FAO in intact cells by measuring the oxygen consumption rate (OCR) in real-time.

Principle: Cells are cultured in a specialized microplate. The medium is replaced with a substrate-limited medium containing a long-chain fatty acid (e.g., palmitate complexed to BSA) as the primary fuel source. The Seahorse XF Analyzer measures the OCR, which is indicative of mitochondrial respiration. The portion of OCR that is dependent on fatty acid oxidation can be determined by adding a known CPT1 inhibitor, like etomoxir or, in this context, this compound. The decrease in OCR upon inhibitor addition reflects the rate of FAO.

Figure 2: General experimental workflow for assessing FAO inhibition using a Seahorse XF Analyzer.

3-Ketothiolase Activity Assay (Spectrophotometric Method)

This assay is used to measure the activity of 3-ketothiolase, a potential secondary target of 2-bromo fatty acids.

Principle: The assay measures the thiolytic cleavage of a substrate like acetoacetyl-CoA into two molecules of acetyl-CoA. In the reverse reaction (condensation), the disappearance of the substrate can be monitored. A common method involves a coupled reaction where the CoA released during the condensation of two acyl-CoA molecules reacts with a chromogen like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a colored product that can be measured spectrophotometrically at 412 nm.[7]

Generalized Protocol:

-

Enzyme Preparation: Prepare a mitochondrial extract or use a purified enzyme preparation.

-

Reaction Mixture: Prepare a buffer (e.g., Tris-HCl) containing the necessary substrates (e.g., acetyl-CoA).

-

Inhibitor Incubation: Pre-incubate the enzyme with 2-bromooctanoate (which will be converted to the active inhibitor by the mitochondrial machinery) or a vehicle control.

-

Reaction Initiation: Start the reaction by adding the substrate.

-

DTNB Reaction: After a set incubation time at 37°C, add DTNB solution. The free CoA produced by the thiolase reaction will react with DTNB.

-

Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

-

Calculation: The enzyme activity is proportional to the rate of increase in absorbance.

Conclusion

This compound and its analogs are powerful, albeit somewhat promiscuous, inhibitors of fatty acid metabolism. Their primary mechanism of action involves the inhibition of CPT1, which effectively blocks the entry of long-chain fatty acids into the mitochondria for β-oxidation. This makes them indispensable tools for studying lipid metabolism, cellular bioenergetics, and the metabolic dependencies of various diseases. However, researchers must remain cognizant of their potential off-target effects, particularly on other acyltransferases and protein palmitoylation machinery. Careful experimental design, including the use of appropriate controls and multiple orthogonal approaches, will ensure the robust and accurate interpretation of data generated using these valuable chemical probes.

References

- 1. benchchem.com [benchchem.com]

- 2. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromostearic Acid: A Technical Guide for its Application as a Fatty Acid Analog in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromostearic acid is a halogenated derivative of stearic acid, a saturated fatty acid. Its structure as a fatty acid analog allows it to competitively inhibit enzymes involved in fatty acid metabolism, making it a valuable tool for researchers studying cellular energy regulation, metabolic disorders, and signaling pathways. By mimicking natural fatty acids, this compound can enter metabolic pathways before acting as an inhibitor, providing insights into the roles of fatty acid oxidation in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its synthesis, mechanism of action, experimental protocols for its use, and its impact on key signaling pathways.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with a melting point of 58-60°C. It is soluble in organic solvents such as ethanol and carbon tetrachloride.

Synthesis of this compound

A common method for the synthesis of this compound is through the Hell-Volhard-Zelinsky reaction, which involves the bromination of a carboxylic acid at the alpha-carbon.

Experimental Protocol: Synthesis of this compound [1]

-

Melt Stearic Acid: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, melt 42.6 g of stearic acid by heating in an oil bath to 90°C.

-

Add Catalyst: To the molten stearic acid, add 0.6 ml of phosphorus trichloride.

-

Bromination (Step 1): While stirring, add 8.5 ml of bromine dropwise from the dropping funnel over a period of 3 hours.

-

Bromination (Step 2): Following the initial addition, add another 7.7 ml of bromine dropwise over 2.5 hours.

-

Heating: Continue heating the reaction mixture at 90°C for an additional 3.5 hours.

-

Quenching and Extraction: Cool the reaction mixture and add 200 ml of carbon tetrachloride and 100 ml of water. Separate the organic layer.

-

Drying and Evaporation: Dry the organic layer with anhydrous sodium sulfate and then remove the solvent by distillation under vacuum. This will yield a yellow oily substance.

-

Recrystallization: Dissolve the yellow oily substance in 60 ml of hot ethanol. Cool the solution to induce crystallization, yielding a pale yellow solid product of this compound.

Mechanism of Action: Inhibition of Fatty Acid Oxidation

The primary mechanism of action for this compound and its analogs, such as 2-bromopalmitate, is the inhibition of mitochondrial fatty acid β-oxidation. This process is crucial for cellular energy production from long-chain fatty acids.

Inhibition of Carnitine Palmitoyltransferase (CPT)

The key regulatory step in fatty acid oxidation is the transport of long-chain fatty acids into the mitochondrial matrix, a process mediated by the carnitine shuttle system. Carnitine palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, and Carnitine Palmitoyltransferase II (CPT II), on the inner mitochondrial membrane, are essential enzymes in this shuttle.

Quantitative Data: Inhibition of Carnitine Palmitoyltransferase by 2-Bromopalmitoyl-CoA

| Enzyme Target | Tissue/System | Inhibitor | IC50 (µM) |

| CPT I | Rat Liver Mitochondria | DL-2-Bromopalmitoyl-CoA | ~1.5 |

| CPT I | Rat Heart Mitochondria | DL-2-Bromopalmitoyl-CoA | ~25 |

Note: Data is for 2-bromopalmitoyl-CoA and serves as an estimate for the activity of 2-bromostearoyl-CoA.

Downstream Effects of CPT I Inhibition

The inhibition of CPT I by 2-bromostearoyl-CoA leads to a cascade of metabolic changes:

-

Reduced β-oxidation: The primary effect is a decrease in the breakdown of long-chain fatty acids, leading to reduced production of acetyl-CoA, NADH, and FADH2 from this source.

-

Shift in Substrate Utilization: With fatty acid oxidation inhibited, cells are forced to rely more heavily on other energy sources, such as glucose, for ATP production.

-

Impact on Glucose Metabolism and Insulin Secretion: The inhibition of fatty acid oxidation by this compound has been shown to influence glucose metabolism and insulin secretion, particularly in pancreatic islets. In fasting states where fatty acid oxidation is elevated and insulin secretion is suppressed, 2-bromostearate can restore glucose-stimulated insulin secretion.[2] This is attributed to the restoration of glucose-phosphorylating activities.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in various research applications.

Experimental Protocol: Assessment of Fatty Acid Oxidation Inhibition in Isolated Mitochondria

This protocol describes how to measure the effect of this compound on the oxidation of a radiolabeled fatty acid substrate in isolated mitochondria.

-

Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., liver, heart, skeletal muscle) using standard differential centrifugation techniques.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects mitochondrial function (typically <0.1%).

-

Assay Buffer: Prepare an appropriate mitochondrial respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, HEPES, and EGTA).

-

Incubation: In individual reaction tubes, add the isolated mitochondria, the assay buffer, and varying concentrations of this compound (or vehicle control). Pre-incubate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).

-

Initiation of Oxidation: Add the radiolabeled fatty acid substrate (e.g., [1-14C]palmitate or [1-14C]stearic acid) along with L-carnitine and a small amount of CoA to initiate the reaction.

-

Measurement of Oxidation: The rate of fatty acid oxidation can be determined by measuring the production of radiolabeled CO2 or acid-soluble metabolites over time.

-

Data Analysis: Calculate the percentage of inhibition of fatty acid oxidation at each concentration of this compound and determine the IC50 value.

Experimental Protocol: Investigating the Effect on Insulin Secretion in Perfused Pancreas

This protocol outlines a method to study the impact of this compound on glucose-stimulated insulin secretion from an isolated, perfused pancreas.

-

Pancreas Isolation and Perfusion: Isolate the pancreas from a rodent model and set up a perfusion system according to established methods.

-

Perfusion Buffer: Prepare a Krebs-Ringer bicarbonate buffer (KRBB) containing glucose at a basal concentration (e.g., 2.8 mM).

-

Stabilization: Perfuse the pancreas with the basal glucose buffer to establish a stable baseline of insulin secretion.

-

Experimental Treatment: Introduce this compound (e.g., 0.25 mM) into the perfusion buffer and continue the perfusion.[2]

-

Glucose Stimulation: After a period of perfusion with this compound, switch to a high-glucose buffer (e.g., 16.7 mM) to stimulate insulin secretion.

-

Sample Collection: Collect the perfusate at regular intervals throughout the experiment.

-

Insulin Measurement: Measure the insulin concentration in the collected perfusate samples using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the insulin secretion rate over time and compare the glucose-stimulated insulin secretion profile in the presence and absence of this compound.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by this compound.

Inhibition of Fatty Acid Beta-Oxidation

Caption: Inhibition of fatty acid β-oxidation by this compound.

Impact on Glucose Metabolism and Insulin Secretion

Caption: this compound's impact on glucose metabolism and insulin secretion.

Conclusion

This compound serves as a potent and specific tool for the in vitro and in situ study of fatty acid metabolism. Its ability to inhibit fatty acid oxidation at the level of carnitine palmitoyltransferase I allows for the detailed investigation of the roles of this metabolic pathway in a variety of cellular processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to effectively utilize this compound as a fatty acid analog in their studies. As with any inhibitor, careful consideration of its potential off-target effects is necessary for the accurate interpretation of experimental results. Further research to determine the precise kinetic parameters of this compound and its CoA derivative will continue to enhance its utility as a research tool.

References

The Unseen Influence: A Technical Guide to the Biological Activity of Alpha-Brominated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-brominated fatty acids (α-Br FAs) are synthetic analogs of naturally occurring fatty acids that have emerged as powerful tools for dissecting the complex roles of fatty acid metabolism and post-translational modifications in cellular signaling. By virtue of the electrophilic bromine atom at the α-carbon, these molecules can covalently interact with and inhibit a range of enzymes, offering a unique window into cellular processes that are often difficult to study. This technical guide provides a comprehensive overview of the biological activity of α-Br FAs, with a primary focus on the most extensively studied member, 2-bromopalmitate (2-BP). We will delve into their mechanisms of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the intricate signaling pathways they modulate.

Core Mechanism of Action: Inhibition of Protein Acylation

The principal mechanism by which α-Br FAs exert their biological effects is through the inhibition of protein S-palmitoylation, a reversible post-translational modification where a 16-carbon palmitate is attached to cysteine residues of a protein. This process is catalyzed by a family of enzymes known as protein acyltransferases (PATs), which contain a conserved DHHC (Asp-His-His-Cys) domain.

2-BP, upon entering the cell, is converted to its coenzyme A (CoA) derivative, 2-bromopalmitoyl-CoA. This activated form then acts as a suicide inhibitor of DHHC-PATs. The enzyme's catalytic cysteine attacks the carbonyl carbon of 2-bromopalmitoyl-CoA, leading to the formation of a stable, covalent thioether bond and rendering the enzyme inactive. This irreversible inhibition of PATs leads to a global decrease in protein palmitoylation, affecting the localization, trafficking, and function of a multitude of proteins.[1][2]

Beyond PATs, α-Br FAs have been shown to inhibit other enzymes involved in lipid metabolism, including carnitine palmitoyltransferase I (CPT1) and 3-ketothiolase, albeit often with different potencies. This broader reactivity underscores the importance of careful interpretation of experimental results using these compounds.

Quantitative Data on the Biological Activity of 2-Bromopalmitate

To facilitate comparative analysis, the following tables summarize key quantitative data on the effects of 2-bromopalmitate from various studies.

| Target Enzyme/Process | Inhibitor | IC50 / Ki / Effective Concentration | Cell Line/System | Reference |

| Protein Acyltransferases (PATs/DHHC) | 2-Bromopalmitate | ~10-15 µM (IC50) | In vitro / various cell lines | [1][3] |

| GAP43-YFP plasma membrane localization | 2-Bromopalmitate | 14.9 µM (IC50) | Live cells | [1] |

| DHHC2 | 2-Bromopalmitate | ~10 µM (IC50) | In vitro | [2] |

| DHHC9/GCP16 | 2-Bromopalmitate | ~10 µM (IC50) | In vitro | [2] |

| Pfa3 (yeast DHHC) | 2-Bromopalmitate | ~10 µM (IC50) | In vitro | [2] |

| Erf2/Erf4 (yeast DHHC) | 2-Bromopalmitate | ~10 µM (IC50) | In vitro | [2] |

| Carnitine Palmitoyltransferase I (CPT1) | DL-2-bromopalmitoyl-CoA | I50 of 0.63 ± 0.08 µM (intact mitochondria) | Rat liver mitochondria | [4] |

| Carnitine Palmitoyltransferase B (CPT-B) | DL-2-bromopalmitoyl-CoA | I50 of 2.44 ± 0.86 µM (inverted vesicles) | Rat liver mitochondria | [4] |

| 3-Ketothiolase I | DL-2-bromooctanoate | 10 µM (complete inactivation) | Rat liver mitochondria |

| Cellular Process | Treatment | Effect | Cell Line | Reference |

| Cell Viability (24h) | Palmitate (500 µM) + 2-BP (100 µM) | Increased viability compared to palmitate alone | RINm5F cells | |

| Cell Proliferation | 2-BP (50 µM, 48h) | Significant decrease in BrdU-positive cells | Fadu cells | [5] |

| Cell Cycle | 2-BP (50 µM, 48h) | Significant increase in G0/G1 phase, decrease in S and G2/M phases | Fadu cells | |

| Apoptosis | 2-BP (50 µM, 48h) | No significant increase in TUNEL-positive cells | Fadu cells | [5] |

| p53 Phosphorylation (Ser15) | Doxorubicin + 2-BP (50 µM, 24h pretreatment) | Significant decrease in p-p53 levels compared to doxorubicin alone | Human vascular smooth muscle cells | [6] |

| Ras Membrane Localization | 2-BP (50 µM) | Reduced distribution in the cell membrane structure | Fadu cells | [7] |

Key Signaling Pathways Modulated by Alpha-Brominated Fatty Acids

Protein Palmitoylation Cycle

The dynamic nature of protein palmitoylation, with cycles of acylation and deacylation, is crucial for regulating protein function. α-Br FAs, by inhibiting DHHC-PATs, disrupt this cycle, leading to an accumulation of depalmitoylated proteins.

Ras Signaling Pathway

The function of Ras GTPases is critically dependent on their localization to the plasma membrane, a process that requires post-translational modifications including farnesylation and palmitoylation. By inhibiting the palmitoylation of H-Ras and N-Ras, 2-BP prevents their proper membrane anchoring, thereby inhibiting downstream signaling cascades such as the MAPK/ERK pathway.[7]

DNA Damage Response and p53 Signaling

Recent studies have implicated protein palmitoylation in the DNA damage response (DDR). Treatment with 2-BP has been shown to attenuate the phosphorylation of the tumor suppressor protein p53 at Serine 15 in response to DNA damage.[6][8] This suggests that palmitoylation of one or more proteins is required for the efficient activation of upstream kinases, such as ATM, which are responsible for p53 phosphorylation and subsequent cell cycle arrest or apoptosis.

References

- 1. Profiling targets of the irreversible palmitoylation inhibitor 2-bromopalmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromopalmitate and 2-(2-hydroxy-5-nitro-benzylidene)-benzo[b]thiophen-3-one inhibit DHHC-mediated palmitoylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of Protein Palmitoylation in Cultured Hippocampal Neurons by Immunoprecipitation and Acyl-Biotin Exchange (ABE) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of hepatic carnitine palmitoyltransferase. Use of bromoacyl derivatives and antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromopalmitate inhibits malignant behaviors of HPSCC cells by hindering the membrane location of Ras protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromopalmitate treatment attenuates senescence phenotype in human adult cells - possible role of palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromopalmitate inhibits malignant behaviors of HPSCC cells by hindering the membrane location of Ras protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Synthesis of 2-Bromostearic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromostearic acid, a halogenated derivative of the saturated fatty acid stearic acid, serves as a pivotal intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a carboxylic acid and a reactive carbon-bromine bond at the α-position, allows for a variety of chemical transformations, making it a valuable building block for introducing long alkyl chains into molecular frameworks. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, and detailed experimental protocols for the preparation of this compound, with a focus on the seminal Hell-Volhard-Zelinsky reaction.

Discovery and History

The significance of the HVZ reaction lies in its ability to selectively functionalize the α-position of a carboxylic acid, a feat that was challenging with previous methods. This selectivity opened up new avenues for the synthesis of a wide range of organic compounds, including α-amino acids, α-hydroxy acids, and other functionalized long-chain fatty acids.

Core Synthesis Methodology: The Hell-Volhard-Zelinsky Reaction

The primary and most historically significant method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus halide, such as phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃)[1].

Reaction Mechanism

The mechanism of the Hell-Volhard-Zelinsky reaction is a multi-step process:

-

Formation of Acyl Bromide: The phosphorus trihalide reacts with the carboxylic acid to form an acyl halide. This intermediate is more susceptible to enolization than the parent carboxylic acid.

-

Enolization: The acyl halide tautomerizes to its enol form.

-

α-Bromination: The enol tautomer, with its electron-rich double bond, acts as a nucleophile and attacks a molecule of bromine, leading to the formation of the α-bromo acyl bromide.

-

Hydrolysis: The α-bromo acyl bromide is then hydrolyzed, typically during the workup with water, to yield the final 2-bromo carboxylic acid product.

Quantitative Data on this compound Synthesis

The following table summarizes quantitative data from various reported syntheses of this compound, primarily utilizing the Hell-Volhard-Zelinsky reaction.

| Starting Material | Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |

| Stearic Acid (1.00 mole) | CCl₄, COBr₂ (0.013 mole), Br₂ (1.10 moles) | 8.5 | 84-107 | 98.8 | 54 | [2] |

| Stearic Acid (0.50 mole) | Br₂ (excess) | 6 | 70-72 | 90.8 | 46-62 | [2] |

| Stearic Acid (0.10 mole) | CCl₄, Br₂ | 10 | 72.5-78 | 98.6 | 53 | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound using Carbonyl Dibromide Catalyst[2]

This protocol describes a high-yield synthesis of this compound using a carbonyl halide catalyst.

Materials:

-

Stearic Acid (284.5 g, 1.00 mole)

-

Carbon Tetrachloride (89 ml)

-

Carbonyl Dibromide (COBr₂) (2.5 g, 0.013 mole)

-

Bromine (175.8 g, 1.10 moles)

Procedure:

-

Dissolve stearic acid in carbon tetrachloride in a suitable reaction vessel.

-

Warm the solution to 65°C and add freshly prepared carbonyl dibromide.

-

Heat the reaction mixture to reflux and add bromine in two portions.

-

Add 1.05 moles of bromine over a three-hour period at 84-107°C.

-

Continue refluxing for 8 hours, during which the temperature will gradually increase to 99°C.

-

Add an additional 0.05 moles of bromine at 99°C.

-

-

Continue to stir the mixture for 6 hours at 70-72°C.

-

Gradually increase the temperature to 100°C over 1.5 hours and maintain for 1 hour to remove any excess bromine.

-

Evaporate the solvent under reduced pressure on a rotary evaporator at 70°C to obtain the crude α-bromostearic acid.

-

The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis without Carbonyl Halide Catalyst[2]

This protocol outlines a synthesis of this compound without the use of a carbonyl halide catalyst.

Materials:

-

Stearic Acid (142.2 g, 0.50 mole)

-

Bromine (excess)

Procedure:

-

Melt the stearic acid in the reaction vessel.

-

Heat the molten stearic acid to 70-72°C.

-

Add an excess of bromine to the reaction mixture.

-

Stir the mixture at 70-72°C for 6 hours.

-

Gradually increase the temperature to 100°C over 1.5 hours and hold for 1 hour to drive off unreacted bromine.

-

The resulting crude this compound can be used directly or purified by recrystallization.

Modern Synthetic Approaches

While the Hell-Volhard-Zelinsky reaction remains a cornerstone for the synthesis of this compound, modern organic synthesis has explored alternative methods for α-bromination of carboxylic acids. These methods often aim for milder reaction conditions, higher yields, and improved safety profiles. Some of these approaches include the use of N-bromosuccinimide (NBS) in the presence of a suitable initiator or catalyst. However, for long-chain fatty acids like stearic acid, the classical HVZ reaction often remains the most practical and cost-effective method on a laboratory and industrial scale.

Characterization

The identity and purity of synthesized this compound are typically confirmed using a variety of analytical techniques:

-

Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for this compound is typically in the range of 53-62°C[2][3].

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong carbonyl (C=O) absorption for the carboxylic acid group (around 1700 cm⁻¹) and C-Br stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic signal for the proton on the α-carbon, shifted downfield due to the adjacent bromine and carbonyl groups. ¹³C NMR will show a corresponding downfield shift for the α-carbon.

-

-

Titration: The neutralization equivalent can be determined by titration with a standard base to confirm the molecular weight and purity of the carboxylic acid[2].

Conclusion

The synthesis of this compound, a key intermediate in organic chemistry, is intrinsically linked to the development of the Hell-Volhard-Zelinsky reaction. This robust and reliable method has stood the test of time and continues to be the primary route for the preparation of this valuable compound. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field to confidently synthesize and utilize this compound in their endeavors, from fundamental research to the development of novel pharmaceuticals and advanced materials. The understanding of its synthesis and reactivity is crucial for the continued advancement of chemical sciences.

References

Spectroscopic Analysis of 2-Bromostearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-bromostearic acid (CAS No: 142-94-9), a saturated fatty acid containing a bromine atom at the alpha-position. The document presents predicted and literature-based data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), structured for clarity and ease of comparison. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also included to support researchers in their analytical endeavors.

Molecular Structure and Properties

-

IUPAC Name: 2-Bromooctadecanoic acid

-

Molecular Formula: C₁₈H₃₅BrO₂

-

Molecular Weight: 363.37 g/mol [1]

-

Structure:

Spectroscopic Data Summary

The following sections provide a detailed breakdown of the expected spectroscopic data for this compound.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| 4.15 | Triplet | 1H | -CH(Br)- |

| 2.05 | Multiplet | 2H | -CH₂-CH(Br)- |

| 1.25 | Multiplet | 28H | -(CH₂)₁₄- |

| 0.88 | Triplet | 3H | -CH₃ |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~45 | -CH(Br)- |

| ~34 | -CH₂-CH(Br)- |

| ~31.9 | -CH₂- (C-16) |

| ~29.7 - 29.1 | -(CH₂)₁₂- |

| ~24.8 | -CH₂- (C-4) |

| ~22.7 | -CH₂- (C-17) |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy Data

Sample Preparation: Thin Solid Film or KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 2915, 2848 | Strong | C-H stretch (Aliphatic) |

| 1705 | Strong | C=O stretch (Carboxylic Acid) |

| 1465 | Medium | C-H bend (Methylene) |

| 1290 | Medium | C-O stretch |

| 940 | Medium, Broad | O-H bend (Carboxylic Acid) |

| ~650 | Medium-Strong | C-Br stretch |

Data interpreted from the NIST Chemistry WebBook gas-phase IR spectrum.[1][2]

Mass Spectrometry (MS) Data (Predicted)

Ionization Method: Electron Ionization (EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment of Fragment Ion |

| 364/362 | Low | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |

| 283 | Medium | [M - Br]⁺ |

| 319/317 | Low | [M - COOH]⁺ |

| 45 | High | [COOH]⁺ |

| Series of peaks separated by 14 amu | Variable | [CₙH₂ₙ₊₁]⁺ (Alkyl chain fragmentation) |

Note: Due to the presence of bromine, fragments containing this atom will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensity.[3][4][5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[6][7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6][7]

-

Transfer the solution into a clean 5 mm NMR tube.[6]

-

If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe to the appropriate nucleus (¹H or ¹³C).[6]

-

-

Data Acquisition:

-

Set the appropriate spectral parameters (e.g., number of scans, spectral width, relaxation delay).

-

Acquire the NMR spectrum.

-

-

Data Processing:

-

Perform a Fourier transform on the acquired Free Induction Decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): [1]

-

Dissolve a small amount of this compound in a volatile solvent (e.g., acetone or methylene chloride).

-

Apply a drop of the solution to a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

-

-

Sample Preparation (KBr Pellet Method):

-

Grind a few milligrams of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

-

Place the mixture in a pellet press and apply pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Place the prepared sample in the sample holder of the IR spectrometer.

-

Acquire a background spectrum (of air or the pure salt plate).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.

-

Ionization (Electron Ionization - EI):

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[8] This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Output: The mass spectrum is generated as a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. savemyexams.com [savemyexams.com]

- 4. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. youtube.com [youtube.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

Methodological & Application

Application Notes and Protocols: Hell-Volhard-Zelinsky Bromination of Stearic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the α-bromination of stearic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to synthesize 2-bromostearic acid. The HVZ reaction is a robust method for the selective halogenation of the α-carbon of carboxylic acids. This compound is a valuable intermediate in the synthesis of various functionalized fatty acids and other organic molecules relevant to drug development and materials science. This protocol includes a comprehensive experimental procedure, a summary of quantitative data, and characterization information.

Introduction

The Hell-Volhard-Zelinsky (HVZ) reaction is a fundamental transformation in organic synthesis that allows for the selective halogenation of the α-carbon of a carboxylic acid.[1][2][3][4][5] The reaction typically employs a phosphorus trihalide, such as PBr₃ or PCl₃, and a halogen, like Br₂.[1][2][5] The reaction proceeds through the in situ formation of an acyl halide, which then enolizes, allowing for electrophilic attack by the halogen at the α-position. Subsequent hydrolysis yields the α-halo carboxylic acid.[2] This methodology is particularly useful for the functionalization of long-chain fatty acids, such as stearic acid, providing a handle for further chemical modifications.

Data Presentation

The following table summarizes the key quantitative data for the Hell-Volhard-Zelinsky bromination of stearic acid.

| Parameter | Value | Reference |

| Reactants | ||

| Stearic Acid | 42.6 g (0.15 mol) | [6] |

| Phosphorus Trichloride (catalyst) | 0.6 mL | [6] |

| Bromine | 16.2 mL (total) | [6] |

| Product | ||

| Product Name | This compound | |

| Molecular Formula | C₁₈H₃₅BrO₂ | |

| Molecular Weight | 363.37 g/mol | |

| Appearance | Pale yellow solid | [6] |

| Melting Point | 58-60 °C | |

| Reaction Conditions | ||

| Temperature | 90 °C | [6] |

| Reaction Time | ~9 hours | [6] |

| Yield | ||

| Expected Yield | High (A similar reaction reports a yield of 99.5%) |

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.[6]

Materials:

-

Stearic acid (42.6 g)

-

Phosphorus trichloride (0.6 mL)

-

Bromine (16.2 mL)

-

Carbon tetrachloride (200 mL)

-

Water (100 mL)

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Oil bath with a magnetic stirrer and heating capabilities

-

Dropping funnel

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter flask

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, melt 42.6 g of stearic acid by heating the flask in an oil bath to 90 °C.

-

Addition of Catalyst: Once the stearic acid has melted, add 0.6 mL of phosphorus trichloride to the flask.

-

Bromine Addition (First Portion): Slowly add 8.5 mL of bromine dropwise from the dropping funnel over a period of 3 hours while maintaining the reaction temperature at 90 °C and stirring continuously.

-

Bromine Addition (Second Portion): After the first addition is complete, add another 7.7 mL of bromine dropwise over 2.5 hours under the same reaction conditions.

-

Reaction Completion: Continue to heat the reaction mixture at 90 °C for an additional 3.5 hours with continuous stirring.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add 200 mL of carbon tetrachloride, followed by 100 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation of Crude Product: Remove the solvent (carbon tetrachloride) from the dried organic layer using a rotary evaporator. This will yield a yellow oily substance.

-

Purification by Recrystallization:

-

Dissolve the crude yellow oily product in a minimal amount of hot ethanol (approximately 60 mL).

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the pale yellow solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound in a desiccator.

-

Characterization of this compound

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show the following characteristic peaks:

-

O-H stretch (carboxylic acid): A broad peak in the region of 3300-2500 cm⁻¹

-

C-H stretch (alkane): Sharp peaks around 2920 and 2850 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹

-

C-Br stretch: A peak in the fingerprint region, typically between 600-500 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the α-carbon (adjacent to the bromine and carbonyl group) is expected to appear as a triplet downfield, typically in the range of 4.1-4.4 ppm. The long alkyl chain will show a complex multiplet in the upfield region (0.8-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm. The acidic proton of the carboxylic acid will be a broad singlet far downfield, typically above 10 ppm.

-

¹³C NMR: The carbonyl carbon is expected to be in the range of 170-180 ppm. The α-carbon attached to the bromine will be significantly deshielded and is expected to appear in the range of 40-50 ppm. The carbons of the long alkyl chain will appear in the upfield region (14-35 ppm).

Mass Spectrometry (MS):

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. The molecular ion peaks would be expected at m/z 362 and 364. Common fragmentation patterns for α-bromo carboxylic acids include the loss of the bromine atom and cleavage of the bond between the α and β carbons.